molecular formula C14H18N2O4S3 B305218 N-[4-(diethylsulfamoyl)phenyl]thiophene-2-sulfonamide

N-[4-(diethylsulfamoyl)phenyl]thiophene-2-sulfonamide

Cat. No. B305218
M. Wt: 374.5 g/mol
InChI Key: NBWDEJVYMHJBGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(diethylsulfamoyl)phenyl]thiophene-2-sulfonamide, commonly known as DTPS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DTPS belongs to the class of sulfonamide compounds, which are known for their antibacterial, antifungal, and diuretic properties. However, DTPS has a unique chemical structure that makes it a promising candidate for the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.

Mechanism of Action

The mechanism of action of DTPS is not fully understood, but it is believed to act through multiple pathways. One of the primary mechanisms of action is the inhibition of carbonic anhydrase IX, an enzyme that is overexpressed in cancer cells. By inhibiting this enzyme, DTPS can disrupt the pH balance in cancer cells, leading to their death. DTPS has also been shown to inhibit the activity of matrix metalloproteinases, enzymes that are involved in the degradation of extracellular matrix proteins. By inhibiting these enzymes, DTPS can prevent the invasion and metastasis of cancer cells.
Biochemical and Physiological Effects
DTPS has been shown to have various biochemical and physiological effects, depending on the target tissue and the dosage used. In cancer cells, DTPS has been shown to induce apoptosis, inhibit cell proliferation, and disrupt the pH balance. Inflammatory cells, DTPS has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to reduced inflammation. In autoimmune disorders, DTPS has been shown to suppress the immune response, leading to reduced tissue damage.

Advantages and Limitations for Lab Experiments

DTPS has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. It is also relatively easy to synthesize, making it a cost-effective compound for scientific research. However, one of the limitations of DTPS is its potential toxicity, which can limit its use in vivo. Additionally, DTPS has a relatively short half-life, requiring frequent dosing in animal models.

Future Directions

The potential therapeutic applications of DTPS are vast, and there are several future directions for scientific research. One area of interest is the development of DTPS derivatives that can improve its pharmacokinetic properties, such as its half-life and toxicity. Additionally, DTPS can be used in combination with other compounds to enhance its therapeutic efficacy. Another future direction is the investigation of DTPS in other disease models, such as neurological disorders and infectious diseases.
Conclusion
In conclusion, N-[4-(diethylsulfamoyl)phenyl]thiophene-2-sulfonamide is a promising compound for scientific research due to its potential therapeutic applications. Its unique chemical structure and mechanism of action make it a viable candidate for the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. While there are some limitations to its use, DTPS has several advantages for lab experiments and has the potential to be developed into a clinically relevant therapeutic agent.

Synthesis Methods

The synthesis of DTPS involves the reaction of 4-(diethylsulfamoyl)aniline with thiophene-2-sulfonyl chloride in the presence of a base catalyst. The reaction proceeds through nucleophilic substitution, resulting in the formation of DTPS as a white crystalline solid. The synthesis of DTPS has been optimized to achieve high yields and purity, making it a viable compound for scientific research.

Scientific Research Applications

DTPS has been extensively studied for its potential therapeutic applications in various fields of scientific research. One of the primary areas of interest is cancer treatment, where DTPS has shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. DTPS has also been studied for its anti-inflammatory properties, where it has been shown to reduce inflammation in various animal models. Additionally, DTPS has been investigated for its potential use in treating autoimmune disorders, such as multiple sclerosis, where it has shown to suppress the immune response.

properties

Product Name

N-[4-(diethylsulfamoyl)phenyl]thiophene-2-sulfonamide

Molecular Formula

C14H18N2O4S3

Molecular Weight

374.5 g/mol

IUPAC Name

N-[4-(diethylsulfamoyl)phenyl]thiophene-2-sulfonamide

InChI

InChI=1S/C14H18N2O4S3/c1-3-16(4-2)23(19,20)13-9-7-12(8-10-13)15-22(17,18)14-6-5-11-21-14/h5-11,15H,3-4H2,1-2H3

InChI Key

NBWDEJVYMHJBGH-UHFFFAOYSA-N

SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CS2

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CS2

Origin of Product

United States

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